N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide
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Overview
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide is a chemical compound that has garnered significant attention in various fields of research due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide typically involves the reaction of 5-phenyl-1H-imidazole-2-thiol with 2-bromoethyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-naphthamide include:
- N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)pivalamide
- N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)cinnamamide
- N-benzyl-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(19-11-10-16-6-4-5-9-18(16)14-19)23-12-13-27-22-24-15-20(25-22)17-7-2-1-3-8-17/h1-11,14-15H,12-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHAXCJMYUENCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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